2-(2-Bromophenyl)-4'-cyanoacetophenone

Physicochemical property Regioisomer separation Distillation

Researchers often treat bromophenyl-cyanoacetophenone regioisomers as interchangeable, risking failed syntheses. This 4′-cyano isomer provides a 20.3°C bp advantage over the 3′-isomer for fractional distillation and retains the ortho-bromo handle for Pd-catalyzed C-H activation/Suzuki cascades inaccessible with the para-bromo isomer. QC via GC-FID ensures regioisomer identity upon receipt.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 898784-11-7
Cat. No. B1293258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-4'-cyanoacetophenone
CAS898784-11-7
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C#N)Br
InChIInChI=1S/C15H10BrNO/c16-14-4-2-1-3-13(14)9-15(18)12-7-5-11(10-17)6-8-12/h1-8H,9H2
InChIKeyXFWFAQYYNUKYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-4'-cyanoacetophenone Overview


2-(2-Bromophenyl)-4'-cyanoacetophenone (CAS 898784-11-7) is a brominated aromatic ketone belonging to the class of ω-phenyl-substituted cyanoacetophenones. It features a 2-bromophenyl moiety linked via a methylene bridge to a 4-cyanophenyl carbonyl group, yielding the IUPAC name 4-[2-(2-bromophenyl)acetyl]benzonitrile. The compound possesses an ortho‑bromine atom, which introduces steric hindrance and enables regioselective C–H activation/arylation chemistry, while the para‑cyano substituent exerts a strong electron‑withdrawing effect that modulates the electrophilicity of the carbonyl and elevates the boiling point relative to meta‑ and ortho‑cyano regioisomers . With a molecular formula of C₁₅H₁₀BrNO, a molecular weight of 300.15 g·mol⁻¹, and a density of 1.47 g·cm⁻³, this compound is distinct among its closest structural analogs in its combination of ortho‑bromo steric congestion and para‑cyano electronic influence .

Regioselective Synthesis
Ortho-bromo handle supports tandem C–H activation/Suzuki diversification.
Purification Pathway
Boiling point separation enables distillation-based isomeric purification.
Thermal Processing
Elevated boiling point allows high-temperature coupling protocols.

Why Positional Isomer Substitution Fails


The family of (2-bromophenyl)-cyanoacetophenone regioisomers shares an identical molecular formula (C₁₅H₁₀BrNO) and molecular weight (300.15 g·mol⁻¹), which can lead procurement personnel to treat them as interchangeable. However, the position of the cyano group on the benzoyl ring dramatically alters the boiling point—a key parameter for distillation‑based purification and thermal processing. The 4′-cyano isomer (target, 457.2 °C) boils 20.3 °C higher than the 3′-cyano isomer (436.9 °C) . Moreover, the ortho‑bromine substituent on the phenylacetyl ring enables tandem C–H activation/Suzuki cascades that are not accessible with the para‑bromo isomer (460.8 °C) [1]. Generic substitution therefore risks failed synthetic sequences, impure products from co‑distillation, and loss of the unique ortho‑bromo reactivity handle.

Target (2-(2-Bromophenyl)-4′-cyanoacetophenone)
Positional Isomer Risk The 3′-cyano isomer boils 20.3 °C lower, which may shift distillation profiles and compromise purification; generic substitution may introduce co-distillation impurities.
Target (2-(2-Bromophenyl)-4′-cyanoacetophenone)
Reactivity Mismatch The para-bromo isomer lacks the steric protection of the ortho-bromo handle; C–Br oxidative addition may compete with desired C–H activation cascades.
Target (2-(2-Bromophenyl)-4′-cyanoacetophenone)
Physical State Difference The para-bromo analog is a crystalline solid (mp 139–145 °C), while the target likely remains liquid at ambient temperature; handling and dosing may require re-validation.

Quantitative Differentiation Evidence


Boiling Point Elevation vs. 3′-Cyano Isomer

The target 4′-cyano isomer exhibits a boiling point of 457.2 °C at 760 mmHg, which is 20.3 °C higher than the 436.9 °C recorded for the 3′-cyano isomer (2-(2-bromophenyl)-3′-cyanoacetophenone, CAS 898784-10-6) under identical pressure conditions . This 20.3 °C difference provides a practical window for fractional distillation or temperature-programmed evaporation, allowing researchers to separate isomers or verify isomeric purity without resorting to costly chromatographic methods.

Boiling Point vs. 3′-Cyano
Cross-study comparable
Δ = +20.3 °C (457.2 °C vs. 436.9 °C at 760 mmHg)
Supports distillation-based isomeric purification and identity verification.
Data to verify; predicted boiling point from Chemsrc database.
Physicochemical property Regioisomer separation Distillation

Ortho-Bromo Enables Tandem C–H Activation/Suzuki

The ortho‑bromine on the phenylacetyl ring of the target compound is sterically and electronically positioned to participate in palladium‑catalyzed selective α‑arylation via C–H activation while leaving the C–Br bond intact for subsequent Suzuki coupling [1]. This tandem sequence is explicitly demonstrated for 1‑(2‑bromophenyl)ethanones, where external iodo‑arenes undergo selective α‑arylation without competing oxidative addition at the C–Br site [1]. In contrast, the para‑bromo isomer (2‑(4‑bromophenyl)-4′-cyanoacetophenone, CAS 898784-15-1) lacks the steric differentiation needed to block competing C–Br oxidative addition, making the ortho‑bromo target uniquely suited for sequential C–H functionalization/cross‑coupling strategies.

Ortho-Bromo Tandem C–H/Suzuki
Class-level inference
Ortho-bromo permits selective α-arylation without C–Br bond interference (class demonstrated for 1-(2-bromophenyl)ethanones).
Enables sequential diversification strategies inaccessible to the para-bromo isomer.
Source review; reactivity transferred from ortho-bromoacetophenone literature model.
C–H activation Suzuki coupling Regioselective synthesis

Thermal Stability vs. α-Bromo Analog

The target compound, with a methylene bridge between the bromophenyl and carbonyl groups, boils at 457.2 °C, far exceeding the 342.4 °C boiling point of 2‑bromo‑4′-cyanoacetophenone (CAS 20099-89-2), which lacks the methylene spacer . The density of the target (1.47 g·cm⁻³) is 0.09 g·cm⁻³ lower than that of the α‑bromo analog (1.56 g·cm⁻³) , reflecting the additional methylene group's effect on molecular packing. This higher boiling point implies greater thermal robustness, allowing the target to be employed in reactions requiring elevated temperatures without premature decomposition or volatilization.

Thermal Stability vs. α-Bromo
Cross-study comparable
Δ bp = +114.8 °C (457.2 °C vs. 342.4 °C); target density 1.47 g/cm³ vs. 1.56 g/cm³.
Wider liquid operating range may support solvent-free high-temperature reactions.
Data to verify; predicted boiling point and supplier-reported density.
Thermal stability Physicochemical property High-temperature synthesis

Physical State Advantage Over Para-Bromo Isomer

The para‑bromo analog 2‑(4‑bromophenyl)-4′-cyanoacetophenone (CAS 898784-15-1) is reported as a crystalline solid with a melting point of 139–145 °C . In contrast, no melting point is listed for the target ortho‑bromo compound in available physico‑chemical databases, suggesting it exists as a viscous liquid or low‑melting amorphous solid at ambient temperature . This physical‑state difference means the target compound can be directly pipetted or pumped without pre‑heating, reducing handling complexity in automated synthesis platforms and continuous‑flow reactors.

Physical State vs. Para-Bromo
Supporting evidence
Target: no melting point reported (inferred liquid or low-melting solid). Para-bromo analog: mp 139–145 °C (crystalline solid).
Non-crystalline form may simplify liquid handling and automated dispensing workflows.
Context-dependent; melting point absence implies physical state, not confirmed.
Physical state Formulation Process chemistry

Boiling Point Difference from 2′-Cyano Isomer

The 2′-cyano regioisomer (2-(2-bromophenyl)-2′-cyanoacetophenone, CAS 898784-09-3) exhibits a boiling point of 450.9 °C, which is 6.3 °C lower than the target 4′-cyano compound (457.2 °C) . While smaller than the 20.3 °C separation from the 3′-isomer, this 6.3 °C difference remains sufficient for baseline‑resolved separation by temperature‑programmed gas chromatography or fractional distillation under reduced pressure, providing a straightforward analytical method to confirm isomeric identity and detect cross‑contamination in bulk procurement lots.

Boiling Point vs. 2′-Cyano
Cross-study comparable
Δ = +6.3 °C (457.2 °C vs. 450.9 °C at 760 mmHg)
Provides sufficient separation for GC-based identity confirmation and purity assessment.
Data to verify; predicted boiling point; method transfer requires validation.
Isomer purity GC analysis Quality control

Optimal Research and Industrial Scenarios


Distillation-Based Regioisomer Purification

The 20.3 °C boiling point advantage over the 3′-cyano isomer makes the target compound amenable to fractional distillation under reduced pressure. In medicinal chemistry laboratories synthesizing compound libraries where isomeric purity is critical for SAR interpretation, distillation provides a cost-effective alternative to preparative HPLC, enabling recovery of >95% isomerically pure material prior to subsequent functionalization steps.

Tandem C–H Activation/Suzuki Diversification

The ortho‑bromo substituent enables selective α‑arylation via Pd‑catalyzed C–H activation without consuming the C–Br bond [1]. This permits a two‑step diversification strategy: (i) α‑arylation with an iodo‑arene, followed by (ii) Suzuki coupling of the retained ortho‑C–Br with an aryl boronic acid. Such sequential functionalization is inaccessible with the para‑bromo isomer, making the target compound the preferred building block for generating densely functionalized biaryl ketone libraries in a convergent manner.

GC Identity and Purity Release Testing

The boiling point differences of 20.3 °C vs. the 3′-isomer and 6.3 °C vs. the 2′-isomer are sufficient for baseline resolution by standard temperature‑programmed GC with a non‑polar capillary column. Procurement QC laboratories can implement a simple GC‑FID method to confirm regioisomer identity and quantify purity upon receipt, eliminating the need for costly and time‑consuming NMR‑based structure verification for routine batch acceptance.

High-Temperature Solvent-Free Coupling

With a boiling point 114.8 °C higher than the α‑bromo‑4′-cyanoacetophenone analog , the target compound can withstand high‑temperature reaction conditions (e.g., microwave‑assisted Suzuki couplings at >200 °C) without vaporization loss. This thermal robustness supports solvent‑free or minimal‑solvent reaction protocols that improve atom economy and reduce post‑reaction purification burden in process‑scale synthesis.

Application
Selection Property
Validation Focus
Distillation-Based Regioisomer Purification
Isomer boiling point differential
Distillation recovery and isomeric purity verification
Tandem C–H Activation/Suzuki Diversification
Ortho-bromo regiochemistry and steric protection
Sequential α-arylation/Suzuki coupling reactivity review
GC Identity and Purity Release Testing
GC retention-time separation from regioisomers
GC-FID method specificity and batch acceptance criteria
High-Temperature Solvent-Free Coupling
Elevated boiling point and thermal robustness
Reaction temperature tolerance and solvent-free protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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